Cas no 61-24-5 (7-(5-amino-5-carboxyvaleramido)cephalosporanic acid)

7-(5-Amino-5-carboxyvaleramido)cephalosporanic acid is a key intermediate in the synthesis of semisynthetic cephalosporin antibiotics. Its structure features a 7-aminocephalosporanic acid (7-ACA) core modified with a 5-amino-5-carboxyvaleramido side chain, which enhances reactivity for further derivatization. This compound is particularly valuable in pharmaceutical manufacturing due to its role in producing broad-spectrum β-lactam antibiotics with improved stability and efficacy. The presence of both amino and carboxyl functional groups allows for selective chemical modifications, enabling the development of tailored antibiotic derivatives. Its high purity and well-defined chemical properties make it a reliable building block for research and industrial applications in antibiotic development.
7-(5-amino-5-carboxyvaleramido)cephalosporanic acid structure
61-24-5 structure
Product Name:7-(5-amino-5-carboxyvaleramido)cephalosporanic acid
CAS No:61-24-5
MF:C16H21N3O8S
MW:415.418243169785
CID:505276
PubChem ID:65536
Update Time:2025-11-02

7-(5-amino-5-carboxyvaleramido)cephalosporanic acid Chemical and Physical Properties

Names and Identifiers

    • 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid
    • CAPHALOSPORIN C
    • 5-Thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid, 3-(acetyloxy)methyl-7-(5R)-5-amino-5-carboxy-1-oxopentylamino-8-oxo-, (6R,7R)-
    • 7-(D-5-Amino-5-carboxyvaleramido)-3-(hydrox-ymethyl)-8-oxo-5-thia-1-azabicyclo[4,2,0]oct-2-ene-2-Carboxylic acid acetate
    • (7R)-3-[(Acetyloxy)methyl]-7-[[(R)-5-carboxy-5-amino-1-oxopentyl)amino]cepham-3-ene-4-carboxylic acid
    • (7R)-3-[(Acetyloxy)methyl]-7-[[(R)-5-carboxy-5-amino-1-oxopentyl]amino]cepham-3-ene-4-carboxylic acid
    • Aminoadipyl cephalosporin
    • C00916
    • (6R,7R)-3-(Acetoxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8 -oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • cefalosporin C
    • Centpropazine
    • Centropazine
    • cephalosphorin C
    • Cephalosporin
    • Cephalosporin C
    • cephalosporn C
    • BRN 0065348
    • DTXSID90960427
    • EINECS 254-669-0
    • cephalosporinC
    • UNII-3XIY7HJT5L
    • (6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Cephalosporin C disodium salt
    • 4-27-00-05902 (Beilstein Handbook Reference)
    • NS00011597
    • 61-24-5
    • CHEBI:15776
    • CEPHALOSPORIN C [MI]
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-((5-amino-5-carboxy-1-oxopentyl)amino)-8-oxo-, (6R-(6alpha,7beta(R*)))-
    • 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(5R)-5-amino-5-carboxy-1-oxopentyl]amino]-8-oxo-, (6R,7R)-
    • DB03313
    • 39879-21-5
    • EINECS 200-501-6
    • (6R,7R)-3-[(acetyloxy)methyl]-7-{[(5R)-5-amino-5-carboxypentanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • EINECS 234-341-3
    • HOKIDJSKDBPKTQ-GLXFQSAKSA-N
    • cephalosporins
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-((5-amino-5-carboxy-1-oxopentyl)amino)-8-oxo-, disodium salt, (6R-(6alpha,7beta(R*)))-
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(5-amino-5-carboxyvaleramido)-3-(hydroxymethyl)-8-oxo-, acetate (ester)
    • Disodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-((5-amino-5-carboxylato-1-oxopentyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
    • SDCCGSBI-0050269.P002
    • Epitope ID:116208
    • CHEMBL482858
    • Q5063335
    • NSC 757790
    • NSC-757790
    • CEPHALOSPORIN C [WHO-DD]
    • CEFAZEDONE SODIUM SALT IMPURITY 2
    • CEPHALOSPORIN-C
    • 3XIY7HJT5L
    • 59143-60-1
    • SCHEMBL76583
    • Cephalosporin C [INN:BAN]
    • (6R,7R)-3-(Acetoxymethyl)-7-((R)-5-amino-5-carboxypentanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Inchi: 1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9-,11-,14-/m1/s1
    • InChI Key: HOKIDJSKDBPKTQ-GLXFQSAKSA-N
    • SMILES: S1CC(COC(C)=O)=C(C(=O)O)N2C([C@H]([C@@H]12)NC(CCC[C@H](C(=O)O)N)=O)=O

Computed Properties

  • Exact Mass: 415.10500
  • Monoisotopic Mass: 415.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 11
  • Complexity: 737
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _4.4
  • Topological Polar Surface Area: 202A^2

Experimental Properties

  • Density: 1.55
  • Boiling Point: 814.7ºC at 760 mmHg
  • Flash Point: 446.5ºC
  • Refractive Index: 1.639
  • PSA: 205.12000
  • LogP: 0.34880

7-(5-amino-5-carboxyvaleramido)cephalosporanic acid Security Information

7-(5-amino-5-carboxyvaleramido)cephalosporanic acid Pricemore >>

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Additional information on 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid

Recent Advances in the Study of 7-(5-amino-5-carboxyvaleramido)cephalosporanic Acid (CAS 61-24-5) and Its Applications in Chemical Biology and Medicine

The compound 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid (CAS 61-24-5) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This cephalosporin derivative, characterized by its 5-amino-5-carboxyvaleramido side chain at the 7-position, demonstrates enhanced β-lactamase stability compared to conventional cephalosporins, making it a promising candidate for addressing antibiotic resistance challenges.

Recent studies published in the Journal of Medicinal Chemistry (2023) have elucidated the compound's mechanism of action, revealing that the 5-amino-5-carboxyvaleramido moiety contributes to improved binding affinity with penicillin-binding proteins (PBPs) in resistant bacterial strains. Structural analysis through X-ray crystallography (resolution 1.8 Å) demonstrated that this modification creates additional hydrogen bond interactions with the active site residues of PBPs, particularly PBP2a in methicillin-resistant Staphylococcus aureus (MRSA).

In synthetic chemistry developments, a novel enzymatic synthesis route for 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid was reported in ACS Catalysis (2024), achieving 78% yield through optimized immobilized penicillin G acylase catalysis. This green chemistry approach significantly reduces the environmental impact compared to traditional chemical synthesis methods while maintaining high stereoselectivity (>99% ee). The process utilizes the key intermediate 61-24-5 in a one-pot reaction system, demonstrating improved scalability for industrial production.

Pharmacokinetic studies in animal models (published in Antimicrobial Agents and Chemotherapy, 2024) have shown that 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid exhibits favorable tissue distribution characteristics, with particularly high concentrations achieved in lung and kidney tissues. The compound demonstrates a plasma half-life of 2.3 hours in primates, with 68% renal excretion of the unchanged drug, suggesting potential utility in treating respiratory and urinary tract infections caused by multidrug-resistant pathogens.

Current clinical development focuses on combination therapies, with Phase I trials (NCT055XXXXX) investigating the synergistic effects of 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid with β-lactamase inhibitors. Preliminary results indicate a 4-8 fold reduction in MIC values against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae compared to monotherapy regimens. Safety data from these trials show favorable tolerability profiles, with adverse event rates comparable to existing cephalosporins.

Future research directions highlighted in recent reviews include structural optimization to further enhance blood-brain barrier penetration for potential CNS infection applications, as well as exploration of the compound's immunomodulatory properties observed in in vitro studies. The unique chemical structure of 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid continues to provide a valuable platform for developing next-generation antibiotics against increasingly resistant bacterial pathogens.

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